2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
Description
2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a benzodiazole derivative featuring a 1,3-benzodiazole core substituted with an ethyl group at position 2 and a piperidin-3-yl group at position 1. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-ethyl-1-piperidin-3-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-2-14-16-12-7-3-4-8-13(12)17(14)11-6-5-9-15-10-11;;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMZYJMTZPLALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study highlighted that benzodiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for this compound is limited, its structural similarity to known active compounds suggests potential efficacy.
2. CNS Activity
The piperidine component is known for its influence on the central nervous system (CNS). Compounds containing piperidine have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, similar compounds have shown promise in treating anxiety and depression by acting on serotonin and dopamine receptors .
3. Cardiovascular Effects
Some studies have reported that benzodiazole derivatives can exhibit vasorelaxant activity. This suggests that this compound may influence cardiovascular health by promoting blood vessel relaxation and potentially reducing heart rate .
The biological activity of this compound likely involves several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors may account for CNS effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could explain its antimicrobial and anti-inflammatory properties.
Case Studies
Several studies have explored the effects of related compounds:
Study 1: Antimicrobial Efficacy
In a comparative study of various benzodiazole derivatives, it was found that modifications to the piperidine structure significantly enhanced antimicrobial activity against resistant bacterial strains. The derivatives demonstrated a dose-dependent response, indicating the importance of structural features in determining biological activity .
Study 2: Neuroprotective Effects
A research study investigated the neuroprotective properties of piperidine-containing benzodiazoles in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 1H-1,3-benzodiazole derivatives modified with heterocyclic amines and alkyl/aryl substituents. Below is a comparative analysis of structurally related compounds, highlighting key differences in molecular properties and research applications.
Structural and Molecular Comparison
Key Structural and Functional Differences
Heterocyclic Moieties :
- The piperidin-3-yl group in the target compound provides a six-membered saturated ring with one nitrogen atom, balancing lipophilicity and solubility. In contrast, piperazinyl (C₁₁H₁₅ClN₄) and diazepanyl (C₁₂H₁₆Cl₂N₄) derivatives introduce additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .
- Pyrrolidinyl analogs (e.g., 1-(pyrrolidin-2-yl)methyl derivatives) exhibit reduced steric bulk but lower basicity compared to piperidine-based compounds .
Substituent Effects :
- Ethyl vs. Propargyl : The ethyl group in the target compound enhances lipophilicity, favoring membrane permeability, while propargyl-substituted analogs (e.g., 5,6-dimethyl-propargyl) are tailored for bioorthogonal reactions .
- Aryl vs. Alkyl : Aryl-substituted derivatives (e.g., 2-(2-chloro-6-fluorophenyl)) demonstrate improved target affinity in kinase inhibition assays but suffer from reduced aqueous solubility .
Salt Forms: Dihydrochloride salts (target compound, 1240526-56-0) generally exhibit higher solubility in polar solvents compared to monohydrochloride salts (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, CAS: 6961-12-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
